REACTION_CXSMILES
|
[CH2:1]([O:4][CH:5]1[CH2:10][C:9]([CH3:12])([CH3:11])[NH:8][C:7]([CH3:14])([CH3:13])[CH2:6]1)[CH:2]=[CH2:3].C(=O)(OCC=C)O[CH2:17][CH:18]=[CH2:19]>Cl[Pd]Cl>[CH2:19]([N:8]1[C:7]([CH3:14])([CH3:13])[CH2:6][CH:5]([O:4][CH2:1][CH:2]=[CH2:3])[CH2:10][C:9]1([CH3:12])[CH3:11])[CH:18]=[CH2:17]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1CC(NC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(OCC=C)(OCC=C)=O
|
Name
|
PdCl2
|
Quantity
|
1.35 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to 110° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(CC(CC1(C)C)OCC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |